N-cyclopentyl-1,2-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
Description
N-cyclopentyl-1,2-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2-dimethylimidazole core linked to a cyclopentyl group and a pyridinyl-pyrazole ethyl chain. The sulfonamide group (-SO₂NH-) serves as a critical pharmacophore, often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-cyclopentyl-1,2-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2S/c1-16-22-20(15-24(16)2)29(27,28)26(18-5-3-4-6-18)14-13-25-12-9-19(23-25)17-7-10-21-11-8-17/h7-12,15,18H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYWARDGVBQFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-1,2-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on available literature, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclopentyl group : Contributes to lipophilicity.
- Imidazole and pyrazole rings : Known for their biological activity, particularly in anticancer applications.
- Sulfonamide moiety : Often associated with antibacterial properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including compounds similar to this compound. The following table summarizes findings from various studies regarding the cytotoxic effects of related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6 | HCT-15, HT29 | 0.08 - 0.20 | Inhibition of tubulin polymerization |
| Compound 14 | A549 | 0.51 | Induces G2/M phase arrest |
| Compound 21 | A549 | 0.29 - 1.48 | Apoptosis via caspase activation |
Case Studies :
- Imidazole Derivatives : A study demonstrated that imidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 80 nM to 1.48 µM. These compounds were shown to inhibit tubulin polymerization, a critical process for cancer cell division .
- SAR Investigation : Structure-activity relationship (SAR) studies indicated that modifications on the imidazole ring significantly impacted biological activity. For instance, the introduction of electron-withdrawing groups enhanced potency against cancer cells .
Other Biological Activities
In addition to anticancer properties, sulfonamide derivatives are known for their antibacterial and antifungal activities. The presence of the sulfonamide group in this compound suggests potential applications in treating bacterial infections.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Caspase Activation : Induction of apoptosis through caspase pathways has been observed in related compounds, suggesting a possible pathway for this compound as well .
Comparison with Similar Compounds
Key Similarities :
- Core Structure : Both compounds feature a 1,2-dimethylimidazole-sulfonamide backbone.
- Substituent Diversity : The sulfonamide nitrogen is substituted with a heterocyclic group (piperidinyl-tetrahydroquinazolinyl in this compound vs. pyridinyl-pyrazole-ethyl-cyclopentyl in the target).
Key Differences :
- Heterocyclic Systems: The tetrahydroquinazolinyl group in this compound introduces a fused bicyclic system, contrasting with the monocyclic pyridine and pyrazole in the target. This may influence binding pocket compatibility in biological targets.
- Molecular Weight : This compound has a molecular formula of C₁₉H₂₆N₆O₂S (MW: 426.5 g/mol), slightly higher than the estimated ~414 g/mol of the target compound, primarily due to the bulkier tetrahydroquinazolinyl group .
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide (CAS: 2200115-65-5)
Key Similarities :
- Sulfonamide Functional Group : Both compounds retain the sulfonamide moiety, a common feature in bioactive molecules.
- Heterocyclic Diversity : The triazolo-pyridazine and azetidine groups in this compound mirror the pyridinyl-pyrazole-ethyl chain in the target, suggesting comparable spatial demands.
Key Differences :
- Substituents : The cyclobutyl group in this compound (vs. cyclopentyl in the target) may reduce steric hindrance, affecting target engagement .
N-[4-(1-Methyl-1H-pyrazol-4-yl)benzyl]-6-{7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl}-4-pyrimidinamine (CAS: 2590556-80-0)
Key Similarities :
- Pyrazole and Imidazole Motifs : Shares pyrazole and imidazole rings, though arranged differently.
Key Differences :
- Lack of Sulfonamide : This compound is a pyrimidinamine derivative, lacking the sulfonamide group critical to the target’s structure.
- Benzyl and Pyrrolidinylpropoxy Groups : These substituents enhance hydrophobicity, diverging from the target’s cyclopentyl and pyridinyl groups .
Comparative Data Table
Research Implications
- Structure-Activity Relationships (SAR) : The sulfonamide group and heterocyclic substituents in the target and compounds suggest a focus on optimizing binding to enzymes or receptors requiring both hydrogen-bonding (sulfonamide) and hydrophobic interactions (cyclopentyl, triazolo-pyridazine) .
- Pharmacokinetics : The cyclopentyl group in the target may enhance metabolic stability compared to the cyclobutyl group in , though this requires experimental validation.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-cyclopentyl-1,2-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide, and how can reaction yields be optimized?
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., δ 11.55 ppm for sulfonamide NH) and LCMS (ESIMS m/z: 392.2) for molecular ion validation . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation. For purity, employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl substituents) influence the compound’s reactivity or biological activity?
Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?
- Methodological Answer : Apply meta-analysis frameworks to identify variables causing discrepancies (e.g., solvent purity, reaction scale). Replicate experiments under controlled conditions using Quality-by-Design (QbD) principles. For instance, reports 35% yield, while similar sulfonamide syntheses ( ) achieve higher yields via TDAE-mediated coupling—suggesting reagent choice as a critical variable. Use ANOVA to statistically isolate influential factors .
Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial potential, and how should controls be designed?
- Methodological Answer : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Measure Minimum Inhibitory Concentration (MIC) with OD₆₀₀ readings. For bioactivity mechanisms, pair with time-kill assays and membrane permeability tests (SYTOX Green uptake) .
Q. How can computational methods (e.g., DFT, QSAR) predict the compound’s metabolic stability or toxicity?
- Methodological Answer : Use Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity sites. Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors like polar surface area (PSA) and AlogP97. Validate predictions with in vitro hepatocyte stability assays and Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
